molecular formula C21H26N4O2S B2941886 1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 1396844-53-3

1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2941886
CAS No.: 1396844-53-3
M. Wt: 398.53
InChI Key: RZMJAKRTBMFSDN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Interactions

  • Domino Reactions for Dihydrothiophenes and Spirocyclic Compounds : Research into domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of different organic amines, including pyrrolidine and piperidine, has been explored. These reactions yield dihydrothiophene derivatives through domino ring-opening/recyclization reactions, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Sun et al., 2009).

  • Synthesis of Novel Derivatives with Antimicrobial and Antifungal Activities : Derivatives of 2-aminothiophene-3-carbonitrile and 1,8-naphthyridine-2-one, among others, incorporating a 1H-benzotriazole moiety or 1,3,4-thiadiazole derivatives with a benzotriazol-1-ylmethyl group, have been synthesized. These compounds have been evaluated for their antimicrobial and antifungal activities, demonstrating the pharmaceutical applications of such chemical structures (Al-Omran et al., 2002).

Molecular Interaction and Biological Evaluation

  • Molecular Docking and Biological Effects : Synthesis and evaluation of compounds involving pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have revealed various biological activities such as antimicrobial, analgesic, anticonvulsant, and antitubercular, along with anticancer activities. Molecular docking studies have been performed to understand the binding modes of these compounds, further illustrating the potential pharmaceutical applications of compounds with complex structures like "1-(3,4-Dimethylphenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one" (Abouzied et al., 2022).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-13-4-5-18(10-14(13)2)25-12-17(11-19(25)26)21(27)24-8-6-16(7-9-24)20-23-22-15(3)28-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMJAKRTBMFSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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